molecular formula C15H14FNO3 B8701159 Ethyl 1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate CAS No. 157372-98-0

Ethyl 1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

Cat. No. B8701159
M. Wt: 275.27 g/mol
InChI Key: RDAHBDVSJDCXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05457104

Procedure details

2.75 g (0.01 mol) of ethyl 1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate are refluxed for four hours in a mixture of 12 ml of acetic acid, 12 ml of water and 1.2 ml of concentrated sulphuric acid. The cooled reaction mixture is poured into ice-water, and the precipitate is filtered off, washed with water and dried at 100° C. in a drying cupboard.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([F:14])[CH:12]=3)[C:7](=[O:15])[C:6]([C:16]([O:18]CC)=[O:17])=[CH:5]2)[CH2:3][CH2:2]1.O.S(=O)(=O)(O)O>C(O)(=O)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([F:14])[CH:12]=3)[C:7](=[O:15])[C:6]([C:16]([OH:18])=[O:17])=[CH:5]2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C=C12)F)=O)C(=O)OCC
Name
Quantity
12 mL
Type
reactant
Smiles
O
Name
Quantity
1.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 100° C. in a drying cupboard

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C=C12)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.